Cortisol-21-sulfate-d4 (sodium salt)
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Overview
Description
Cortisol-21-sulfate-d4 (sodium salt) is a deuterium-labeled analog of cortisol-21-sulfate. This compound is primarily used in scientific research as a stable isotope-labeled compound. The deuterium labeling allows for precise tracking and quantification in various biochemical and pharmacological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cortisol-21-sulfate-d4 (sodium salt) involves the incorporation of deuterium atoms into the cortisol molecule This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuteriumThe final step involves the conversion of the sulfate ester to its sodium salt form .
Industrial Production Methods
Industrial production of cortisol-21-sulfate-d4 (sodium salt) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and isotopic enrichment. The compound is typically produced in specialized facilities equipped to handle isotopic labeling and large-scale chemical synthesis .
Chemical Reactions Analysis
Types of Reactions
Cortisol-21-sulfate-d4 (sodium salt) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary but may include the use of strong acids or bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Cortisol-21-sulfate-d4 (sodium salt) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in mass spectrometry to study metabolic pathways and reaction mechanisms.
Biology: Helps in understanding the metabolism and function of cortisol in biological systems.
Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of cortisol-related drugs.
Industry: Employed in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of cortisol-21-sulfate-d4 (sodium salt) involves its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound influences gene expression and modulates various physiological processes, including inflammation, immune response, and metabolism. The deuterium labeling allows for detailed studies of these interactions and pathways .
Comparison with Similar Compounds
Similar Compounds
Hydrocortisone-9,11,12,12-d4 21-sulfate sodium salt: Another deuterium-labeled analog used in similar research applications.
Cortisol-21-sulfate: The non-labeled version of the compound, used for comparison in studies involving isotopic labeling.
Uniqueness
Cortisol-21-sulfate-d4 (sodium salt) is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in various research applications. This makes it a valuable tool in studies requiring accurate quantification and analysis of cortisol metabolism and function .
Properties
Molecular Formula |
C21H30NaO8S |
---|---|
Molecular Weight |
469.5 g/mol |
InChI |
InChI=1S/C21H30O8S.Na/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19;/h9,14-16,18,23,25H,3-8,10-11H2,1-2H3,(H,26,27,28);/t14-,15-,16-,18+,19-,20-,21-;/m0./s1/i10D2,16D,18D; |
InChI Key |
AOLBTAFZJBOGMY-IWVMSBTQSA-N |
Isomeric SMILES |
[2H][C@]12[C@@H](CCC3=CC(=O)CC[C@@]31C)[C@@H]4CC[C@@]([C@]4(C([C@]2([2H])O)([2H])[2H])C)(C(=O)COS(=O)(=O)O)O.[Na] |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COS(=O)(=O)O)O)C)O.[Na] |
Origin of Product |
United States |
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